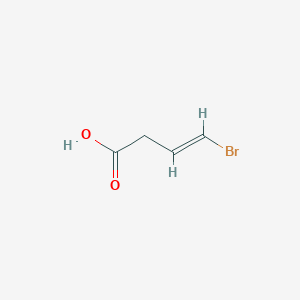
(3E)-4-bromobut-3-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure The “3E” notation indicates the geometric configuration of the double bond, with the substituents on opposite sides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid derivatives. One common method is the addition of bromine to but-3-enoic acid under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3E)-4-bromobut-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bromobutenoic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated bromobutenoic acids. Substitution reactions result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-4-bromobut-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme functions and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which (3E)-4-bromobut-3-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-4-bromobut-3-enoic acid: The geometric isomer with substituents on the same side of the double bond.
4-chlorobut-3-enoic acid: A similar compound with a chlorine atom instead of bromine.
But-3-enoic acid: The parent compound without the halogen substituent.
Uniqueness
(3E)-4-bromobut-3-enoic acid is unique due to its specific geometric configuration and the presence of a bromine atom, which imparts distinct chemical properties. These features make it valuable for specific applications where reactivity and selectivity are crucial.
Eigenschaften
Molekularformel |
C4H5BrO2 |
|---|---|
Molekulargewicht |
164.99 g/mol |
IUPAC-Name |
(E)-4-bromobut-3-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+ |
InChI-Schlüssel |
DZBFGWQDTFSLBD-HNQUOIGGSA-N |
Isomerische SMILES |
C(/C=C/Br)C(=O)O |
Kanonische SMILES |
C(C=CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


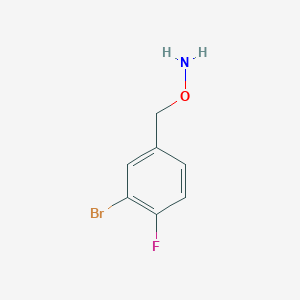
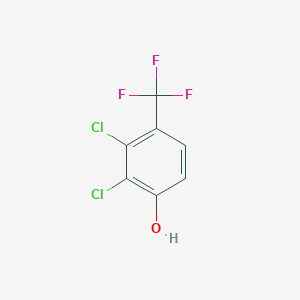
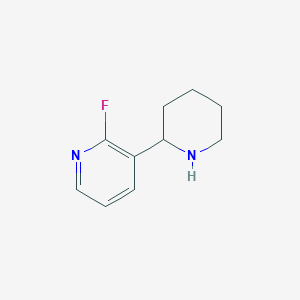
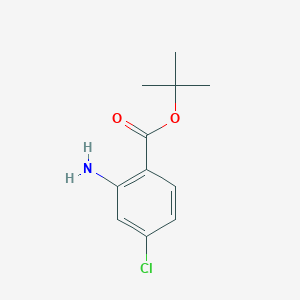
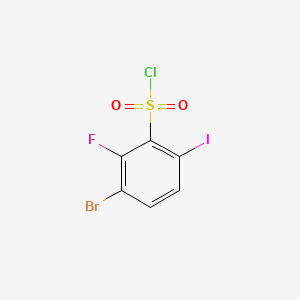
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
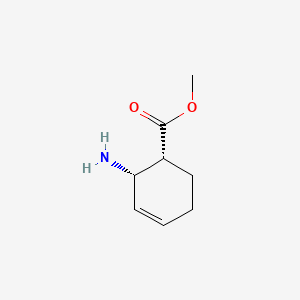
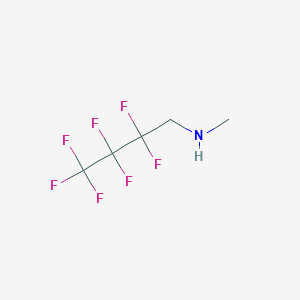
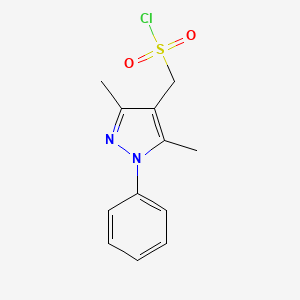
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

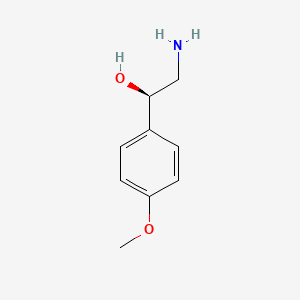
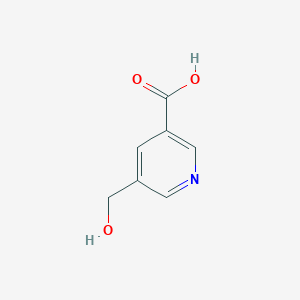
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
